Nitroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

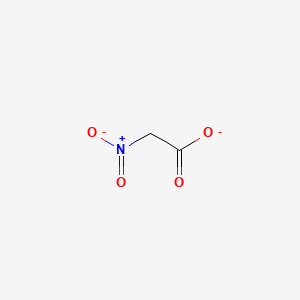

Nitroacetate, also known as this compound, is a useful research compound. Its molecular formula is C2H2NO4- and its molecular weight is 104.04 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Applications

Nitroacetate derivatives have been studied for their potential in cancer therapy. For instance, nitroreductase-activable agents have been developed that can selectively target hypoxic tumor environments. These agents undergo enzymatic reduction of their nitro groups to amines, activating their therapeutic properties. Research indicates that these compounds can improve the specificity of treatments while minimizing side effects. A notable study demonstrated that a nitroreductase-responsive polymeric micelle system could release doxorubicin selectively in tumor cells, enhancing imaging capabilities and therapeutic efficacy .

1.2 Hypoxia Imaging

this compound compounds have also been utilized as fluorescent probes for imaging hypoxic tumors. When reduced by nitroreductase, these compounds exhibit significant fluorescence enhancement, making them valuable for real-time monitoring of tumor hypoxia in various biological models, including living cells and animal tissues . This method shows promise for improving diagnostic techniques in oncology.

Synthetic Methodologies

2.1 Synthesis of Complex Molecules

this compound serves as a key intermediate in the synthesis of various organic compounds. For example, researchers have successfully synthesized 3-cyanoisoxazole derivatives through cycloaddition reactions involving cyanoacry this compound. This method allows for the efficient introduction of cyano groups into complex molecular frameworks, which is crucial for pharmaceutical development .

2.2 Use in Drug Development

The compound is also instrumental in the synthesis of pharmaceutical intermediates. Nitroacetates can be nitrated to introduce the nitro group into organic molecules, which is a common step in drug synthesis processes . The ability to produce high yields of nitroacetates through improved synthetic routes enhances their utility in drug development.

Environmental Applications

3.1 Pollution Monitoring

this compound derivatives have been explored for their potential use in environmental monitoring, particularly in assessing nitrate levels in water bodies. Studies indicate that ozonation processes involving methyl this compound can lead to the formation of nitrate, which can be monitored as an indicator of environmental health .

Case Studies and Research Findings

Propiedades

Número CAS |

61201-44-3 |

|---|---|

Fórmula molecular |

C2H2NO4- |

Peso molecular |

104.04 g/mol |

Nombre IUPAC |

2-nitroacetate |

InChI |

InChI=1S/C2H3NO4/c4-2(5)1-3(6)7/h1H2,(H,4,5)/p-1 |

Clave InChI |

RGHXWDVNBYKJQH-UHFFFAOYSA-M |

SMILES |

C(C(=O)[O-])[N+](=O)[O-] |

SMILES canónico |

C(C(=O)[O-])[N+](=O)[O-] |

Key on ui other cas no. |

61201-44-3 |

Sinónimos |

nitroacetate nitroacetic acid nitroacetic acid, beryllium salt nitroacetic acid, magnesium salt |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.